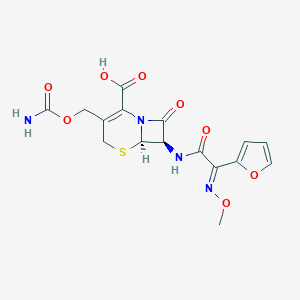

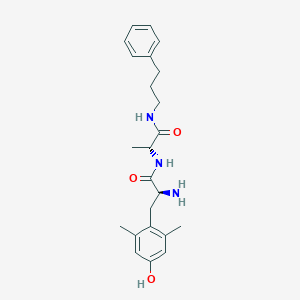

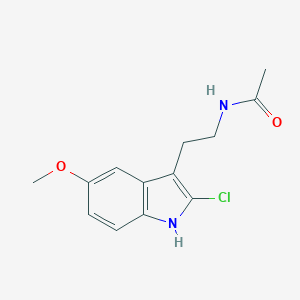

![molecular formula C7H5ClN2O B047630 4-氯-1H-苯并[d]咪唑-5-醇 CAS No. 124841-30-1](/img/structure/B47630.png)

4-氯-1H-苯并[d]咪唑-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"4-Chloro-1H-benzo[d]imidazol-5-ol" is part of the benzo[d]imidazole family, known for its diverse applications in medicinal chemistry and material science. This family exhibits a range of biological activities and serves as a cornerstone for synthesizing novel derivatives with enhanced properties.

Synthesis Analysis

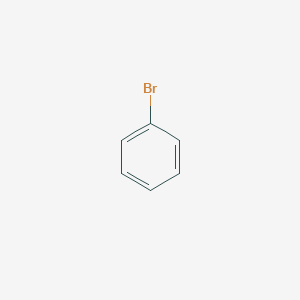

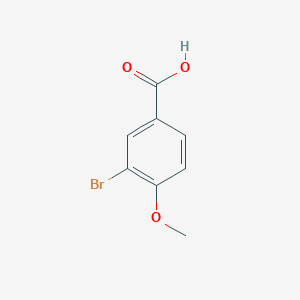

The synthesis of related compounds often involves cyclization, N-alkylation, hydrolyzation, and chlorination steps. An example includes the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate, with the reaction conditions significantly affecting the yield (Huang Jin-qing, 2009).

科学研究应用

治疗潜力

咪唑是4-氯-1H-苯并[d]咪唑-5-醇的核心结构,以其广泛的化学和生物学性质而闻名 . 咪唑的衍生物表现出不同的生物活性,例如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 .

抗肿瘤潜力

Rajendran 等人 合成了 4-(1-氯-1H-苯并[d]咪唑-2-基)-6-氟嘧啶-2-胺,并评估了其对不同细胞系的抗肿瘤潜力 .

功能分子的合成

咪唑是功能分子的关键成分,这些分子被用于各种日常应用 . 取代咪唑的合成近年来取得了进展,重点是咪唑形成过程中构建的键 .

药理学阻断

在一项研究中,成功地对 PqsR 水平的 AQ 信号接收进行了药理学阻断,导致 pqsA-lux 基因的转录减少,最终导致发光读数减少 .

杂环化学

在杂环化学中,含咪唑的基团占据着独特的地位 . 它是某些天然产物的基本核心,例如组氨酸、嘌呤、组胺和基于 DNA 的结构 .

属性

IUPAC Name |

4-chloro-1H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMZEDSHSHUKKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559410 |

Source

|

| Record name | 4-Chloro-1H-benzimidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124841-30-1 |

Source

|

| Record name | 4-Chloro-1H-benzimidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

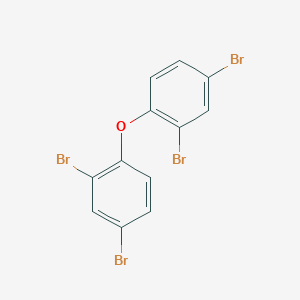

![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)